3-(2-Methyl-5-nitrophenyl)isoxazol-5-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H9N3O3 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
3-(2-methyl-5-nitrophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9N3O3/c1-6-2-3-7(13(14)15)4-8(6)9-5-10(11)16-12-9/h2-5H,11H2,1H3 |
InChI Key |
QKTOVUTXAQGUQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=NOC(=C2)N |
Origin of Product |
United States |
Condensation of β Ketonitrile with Hydroxylamine:this is a Classic Condensation Cyclization Reaction. the Mechanism is Believed to Proceed As Follows:
Step 1: Oxime Formation. The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine (B1172632) on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form an oxime intermediate. nih.govbeilstein-journals.org
Step 2: Intramolecular Cyclization. The nitrogen atom of the newly formed oxime then acts as a nucleophile, attacking the carbon atom of the nitrile group. This intramolecular addition reaction forms the five-membered isoxazole (B147169) ring.
Step 3: Tautomerization. A final tautomerization step yields the aromatic 5-aminoisoxazole product.
The regiochemical outcome is dictated by the initial site of attack by hydroxylamine. Under conditions that favor attack at the ketone (e.g., neutral pH), the 5-aminoisoxazole is the major product. organic-chemistry.org
1,3 Dipolar Cycloaddition:this Reaction is a Powerful Tool for Constructing Five Membered Heterocycles and is Classified As a Pericyclic Reaction.nih.gov
Optimization of Reaction Conditions and Yields
The synthesis of substituted 5-aminoisoxazoles often involves the reaction of precursors like β-ketonitriles or related compounds with hydroxylamine (B1172632). researchgate.net The optimization of such syntheses is crucial for maximizing product yield and purity. Key parameters that are typically manipulated include the choice of solvent, the type and amount of base used, reaction temperature, and duration. For related heterocyclic syntheses, a systematic approach to optimizing these conditions has proven effective.
For instance, in the synthesis of other nitroaryl-containing heterocycles, the selection of the base and solvent system is critical. mdpi.com Systems ranging from organic amines like triethylamine (B128534) in DMF to inorganic bases such as potassium carbonate in DMSO have been studied, each combination significantly affecting reaction rates and yields. mdpi.com Temperature is another vital factor; while some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable conversion rate. researchgate.net Conversely, for sensitive functional groups, milder conditions are necessary to prevent side reactions or degradation. The development of solvent-free methodologies is also an emerging area in synthetic chemistry, which can in some cases lead to higher efficiency and improved yields. researchgate.net
A summary of optimization strategies for analogous heterocyclic syntheses is presented below, highlighting variables that could be fine-tuned for the production of 3-(2-Methyl-5-nitrophenyl)isoxazol-5-amine.
| Parameter | Condition/Reagent | Effect on Reaction | Reference Example |
|---|---|---|---|
| Base | Triethylamine (TEA) | Good yield but longer reaction time (12 h). | Synthesis of 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. mdpi.com |
| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Significantly increased reaction rate but led to tarry products and low yield (<5%). | Synthesis of 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. mdpi.com |
| Base | Potassium Carbonate (K₂CO₃) | Moderate yield (67%) after 7 hours in DMSO. | Synthesis of 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. mdpi.com |
| Base | Sodium Hydride (NaH) | Can lead to high yields (e.g., 80%) in certain amide syntheses. | General amide synthesis optimization. researchgate.net |
| Solvent | Dimethylformamide (DMF) | Commonly used polar aprotic solvent, effective with amine bases. | Synthesis of 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. mdpi.com |
| Temperature | Increase from ambient to 150 °C | Can significantly increase yield in the absence of a catalyst or base (e.g., from 3% to 32%). | General amide synthesis optimization. researchgate.net |
| Conditions | Solvent-free | May slightly decrease yield compared to solvent-based reactions but offers environmental benefits. | General amide synthesis optimization. researchgate.net |
Post-Synthetic Modifications and Functionalization Reactions of this compound
Post-synthetic modification is a powerful strategy for generating chemical diversity from a common molecular scaffold. rsc.orgrsc.org For this compound, modifications can be targeted at its three main components: the isoxazole core, the exocyclic amine group, and the substituted phenyl ring.
Reactions of the Isoxazole Ring System
The isoxazole ring, while generally stable to many synthetic transformations, can undergo specific reactions, particularly those involving the cleavage of the weak N-O bond. nih.gov This reactivity makes the isoxazole ring a useful masked functional group.
Reductive Ring Cleavage: A key transformation of the isoxazole nucleus is its reductive cleavage to form an enamino ketone. nih.gov This reaction can be accomplished using various methods, including catalytic hydrogenation (e.g., with H₂ over a metal catalyst like palladium or platinum) or with metal carbonyl complexes such as Fe(CO)₅ or Mo(CO)₆. nih.gov This conversion unmasks a 1,3-dicarbonyl-related functionality, opening pathways to other complex molecules. nih.gov
Catalyzed Ring Opening: More recently, transition metal-catalyzed reactions have been developed for isoxazole transformations. For example, gold-catalyzed annulation reactions can proceed via the formation of α-imino gold carbene species from related N-O heterocycles, suggesting that the isoxazole ring can be activated towards ring-opening and subsequent cyclization reactions under specific catalytic conditions. researchgate.net
Transformations of the Amine Functionality
The 5-amino group on the isoxazole ring is a versatile handle for a wide range of functionalization reactions. As a primary amine, it can act as a nucleophile, reacting with various electrophiles.
Acylation and Condensation: The amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. It can also react with β-ketoesters, often under microwave irradiation without solvents or catalysts, to yield acetoacetylated derivatives. researchgate.net Condensation with carbonyl compounds like aldehydes and ketones can lead to the formation of Schiff bases (imines), which can serve as intermediates for further transformations. researchgate.net
The table below summarizes typical reactions involving the amine functionality of 5-aminoisoxazoles.
| Reagent | Reaction Conditions | Product Type | Reference Example |
|---|---|---|---|
| β-Ketoesters | Microwave irradiation, solvent-free | Acetoacetylated amides | Reaction of 5-amino-3-methylisoxazole (B44965) with β-ketoesters. researchgate.net |
| Diethyl oxalate | - | Oxalamide | Reaction of 5-amino-3-methylisoxazole. researchgate.net |
| Aromatic aldehydes and pyruvic acid | Multicomponent reaction | Pyrrolones | Reactions of 3-amino-5-methylisoxazole. researchgate.net |
| Indole, oxalyl chloride, benzyl (B1604629) bromides | Four-component condensation | Indolylglyoxylamides | Reaction of 5-amino-3-methylisoxazole. researchgate.net |
Chemical Modifications of the Substituted Phenyl Group
The substituted phenyl group offers two sites for modification: the nitro group and the methyl group. The nitro group, in particular, is a gateway to extensive chemical modifications.
Reduction of the Nitro Group and Subsequent Reactions: The most common and synthetically useful transformation of the aromatic nitro group is its reduction to an amino group. This can be achieved using various reducing agents, such as metals (Fe, Zn, Sn) in acidic media, or through catalytic hydrogenation. nih.gov
A particularly elegant transformation involving the nitro group in a related system is reductive heterocyclization. For 3-(2-nitrophenyl)isoxazoles, treatment with Zn⁰ or Fe⁰ dust in acetic acid simultaneously reduces the nitro group and cleaves the isoxazole ring, leading to the formation of quinoline-4-amines in a single step. nih.gov This type of reaction demonstrates a powerful modification that engages both the phenyl substituent and the isoxazole ring. The resulting amino group can then undergo all the typical reactions of anilines, such as diazotization followed by Sandmeyer reactions, acylation, and alkylation, dramatically increasing the molecular diversity achievable from the parent compound.
The methyl group on the phenyl ring is less reactive but could potentially be oxidized to a carboxylic acid under strong oxidizing conditions, although this would require harsh conditions that might not be compatible with the rest of the molecule.
Theoretical and Computational Investigations
Quantum Chemical Calculations of 3-(2-Methyl-5-nitrophenyl)isoxazol-5-amine
Quantum chemical calculations are employed to model the behavior of electrons and nuclei within a molecule, predicting its geometry, energy levels, and charge distribution. These methods are fundamental to characterizing the molecule's inherent stability and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Calculations, typically performed using functionals like B3LYP with a basis set such as 6-311G(d,p), can determine the optimized molecular geometry of this compound in its ground state. nih.gov This process calculates the most stable three-dimensional arrangement of atoms by minimizing the total energy of the system. The resulting data include precise bond lengths, bond angles, and dihedral angles, which define the molecule's conformation.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C-N (nitro) | Bond length between the phenyl ring and the nitro group nitrogen. | ~1.48 Å |
| N-O (nitro) | Bond length within the nitro group. | ~1.23 Å |
| C-N (amine) | Bond length between the isoxazole (B147169) ring and the amine group nitrogen. | ~1.37 Å |
| O-N (isoxazole) | Bond length within the isoxazole ring. | ~1.42 Å |
| C-C (ring-ring) | Bond length connecting the phenyl and isoxazole rings. | ~1.47 Å |
| Phenyl-Isoxazole Dihedral Angle | The twist angle between the planes of the two rings. | ~35-45° |
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. libretexts.orgnih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govmdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich 5-aminoisoxazole moiety, particularly the amino group. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitrophenyl ring, a consequence of the strong electron-withdrawing nature of the nitro group. This spatial separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.
| Property | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -5.9 to -6.3 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.8 to -2.2 |
| Energy Gap (ΔE) | The energy difference between LUMO and HOMO (ELUMO - EHOMO). | ~4.0 to 4.5 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govnih.gov The MEP map displays regions of different electrostatic potential on the molecule's surface using a color spectrum.
Red/Yellow Regions: Indicate negative electrostatic potential, representing areas of high electron density. These sites are susceptible to electrophilic attack and are typically found around electronegative atoms.
Blue Regions: Indicate positive electrostatic potential, representing areas of electron deficiency. These sites are prone to nucleophilic attack and are often located near hydrogen atoms bonded to electronegative atoms.
Green Regions: Represent neutral or zero potential.
In the MEP map of this compound, the most negative potential (red) is expected to be concentrated around the oxygen atoms of the nitro group and the nitrogen and oxygen atoms of the isoxazole ring. nih.gov These areas are the primary sites for interacting with electrophiles. The most positive potential (blue) would be located around the hydrogen atoms of the amino group, making this site favorable for interactions with nucleophiles. nih.gov
| Molecular Region | Predicted Potential | Reactivity |
|---|---|---|
| Nitro Group Oxygens | Highly Negative | Site for electrophilic attack; H-bond acceptor |
| Amino Group Hydrogens | Highly Positive | Site for nucleophilic attack; H-bond donor |
| Isoxazole Ring N and O atoms | Negative | Site for electrophilic attack; H-bond acceptor |
| Aromatic Rings (Carbon framework) | Neutral/Slightly Negative | Site for π-π interactions |
For this compound, significant hyperconjugative interactions are expected. Key interactions would include the delocalization of electron density from the lone pair (n) of the amino nitrogen into the antibonding (π) orbitals of the isoxazole ring. Similarly, delocalization from the lone pairs of the nitro group oxygens into the antibonding (π) orbitals of the phenyl ring would be prominent. These intramolecular charge transfer events are crucial for stabilizing the molecular structure.
| Donor Orbital (i) | Acceptor Orbital (j) | Interaction Type | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|---|
| LP(1) N (Amine) | π* (C=C of Isoxazole) | n → π | High |
| π (C=C of Phenyl) | π (N=O of Nitro) | π → π | Moderate-High |
| LP(2) O (Nitro) | π (C=C of Phenyl) | n → π | High |
| LP(1) N (Isoxazole) | σ (Adjacent C-C) | n → σ* | Moderate |
Molecular Modeling and Docking Studies
Molecular docking is a computational simulation that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme, to form a stable complex. nih.gov This technique is instrumental in drug discovery for predicting binding modes and affinities.
Docking studies for this compound would involve placing the molecule into the active site of a biologically relevant protein target. Isoxazole-containing compounds have been investigated as inhibitors for various enzymes, such as cyclooxygenase (COX) and dihydrofolate reductase (DHFR). nih.govresearchgate.net
The simulation calculates a docking score or binding energy, which estimates the binding affinity. A lower binding energy typically indicates a more stable protein-ligand complex. The analysis also reveals the specific non-covalent interactions that stabilize the binding pose. For this molecule, key interactions would likely include:
Hydrogen Bonds: The amino group can act as a hydrogen bond donor, while the nitro group oxygens and the isoxazole heteroatoms can act as hydrogen bond acceptors.
π-π Stacking: The aromatic phenyl and isoxazole rings can engage in stacking interactions with aromatic amino acid residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP) in the protein's active site.
Hydrophobic Interactions: The methyl group and the carbon framework of the aromatic rings can form favorable hydrophobic contacts with nonpolar residues.
| Potential Protein Target | Interacting Residue (Example) | Interaction Type | Predicted Binding Energy (kcal/mol) |
|---|---|---|---|
| Kinase Active Site | ASP 145 | Hydrogen Bond (with -NH2 group) | -7.0 to -9.5 |
| LYS 72 | Hydrogen Bond (with -NO2 group) | ||
| PHE 160 | π-π Stacking (with phenyl ring) | ||
| Bacterial Enzyme (e.g., DHFR) | ILE 94 | Hydrophobic (with -CH3 group) | -6.5 to -8.0 |
| SER 59 | Hydrogen Bond (with isoxazole N) | ||
| PHE 31 | π-π Stacking (with isoxazole ring) |
Conformational Analysis and Energy Landscapes
A thorough conformational analysis of this compound would be the first step in understanding its three-dimensional structure and flexibility. This process typically involves scanning the potential energy surface by systematically rotating the single bonds of the molecule. For this specific compound, the key dihedral angles to investigate would be the bond connecting the phenyl ring to the isoxazole ring and the bond connecting the amino group to the isoxazole ring.
By calculating the energy at each rotational increment, an energy landscape can be constructed. This landscape reveals the various possible conformations, including low-energy stable conformers and high-energy transition states that separate them. Quantum mechanical methods, such as Density Functional Theory (DFT), are well-suited for these calculations, providing accurate energies and geometries for each conformation.
The resulting data would allow for the identification of the global minimum energy conformation, which is the most likely structure of the molecule under normal conditions. Furthermore, the energy barriers between different conformers would provide insight into the molecule's flexibility and the ease with which it can adopt different shapes. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.
A hypothetical data table for such an analysis might look like this:
| Conformer | Dihedral Angle (°C) (Phenyl-Isoxazole) | Dihedral Angle (°C) (Amino-Isoxazole) | Relative Energy (kcal/mol) |
| 1 | 30 | 0 | 0.00 |
| 2 | 90 | 0 | 5.20 |
| 3 | 30 | 180 | 2.50 |
| 4 | 90 | 180 | 7.80 |
This table is for illustrative purposes only and does not represent actual data.
Molecular Dynamics Simulations to Elucidate Dynamic Interactions
While conformational analysis provides a static picture of the molecule's preferred shapes, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. An MD simulation of this compound, likely solvated in a box of water molecules to mimic physiological conditions, would reveal how the molecule moves, vibrates, and interacts with its environment.
These simulations are based on classical mechanics, where the forces between atoms are calculated using a force field. The simulation would track the trajectory of each atom over a set period, typically nanoseconds to microseconds. Analysis of these trajectories can provide a wealth of information.
For instance, MD simulations can reveal the stability of the low-energy conformations identified through conformational analysis. It can also show how the molecule's shape changes over time and how it interacts with surrounding water molecules through hydrogen bonding and other non-covalent interactions. This dynamic picture is essential for a deeper understanding of the molecule's physicochemical properties and its potential biological activity.
Prediction of Reactivity Descriptors and Reaction Pathways
Computational chemistry provides powerful tools for predicting the reactivity of a molecule. For this compound, DFT calculations can be used to determine a range of reactivity descriptors. These descriptors are derived from the molecule's electronic structure and provide insights into where and how it is likely to react.
Key reactivity descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate and accept electrons, respectively. The energy and shape of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This provides a guide to where the molecule is susceptible to electrostatic interactions.
Fukui Functions: These functions provide a more detailed picture of local reactivity, indicating which atoms within the molecule are most likely to be involved in different types of reactions.
By analyzing these descriptors, it would be possible to predict the most probable sites for metabolic transformation or chemical reactions. For instance, the analysis might reveal whether the nitro group is susceptible to reduction or if the amino group is a likely site for acylation.
A hypothetical table of calculated reactivity descriptors might be presented as follows:
| Descriptor | Value | Interpretation |
| EHOMO | -6.5 eV | Indicates electron-donating ability |
| ELUMO | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability |
| Most Negative MEP | -45 kcal/mol (on Nitro group oxygens) | Likely site for electrophilic attack |
| Most Positive MEP | +30 kcal/mol (on Amino group hydrogens) | Likely site for nucleophilic attack |
This table is for illustrative purposes only and does not represent actual data.
Furthermore, computational methods can be used to model potential reaction pathways, calculating the activation energies and transition state structures for various transformations. This would provide a detailed mechanistic understanding of the compound's chemical behavior.
Mechanistic Chemical Biology Studies in Vitro & in Vivo Model Systems
Investigation of Molecular Targets and Binding Mechanisms
There is no available data from in vitro or in vivo model systems that elucidates the molecular targets or binding mechanisms of 3-(2-Methyl-5-nitrophenyl)isoxazol-5-amine.
Enzyme Inhibition and Modulation Studies (e.g., Acetylcholinesterase, Glycosidases)
No studies have been published that assess the inhibitory or modulatory effects of this compound on enzymes such as acetylcholinesterase or various glycosidases.
Receptor Interaction and Signal Transduction Pathway Modulation
Information regarding the interaction of this compound with specific cellular receptors or its potential to modulate signal transduction pathways is not present in the current scientific literature.
Cellular Pathway Perturbation Analysis (In Vitro Studies)
There is a lack of published in vitro studies investigating the effects of this compound on specific cellular pathways.
Induction of Apoptosis Pathways
No data is available to confirm or deny the ability of this compound to induce apoptotic pathways in any cell line or model system.
Cell Cycle Regulation and Arrest Mechanisms
The influence of this compound on cell cycle regulation or its potential to induce cell cycle arrest has not been documented in scientific research.
Influence on Protein-Protein Interactions (e.g., GATA4-NKX2-5 transcriptional synergy)
There are no studies indicating that this compound influences protein-protein interactions, including the transcriptional synergy between GATA4 and NKX2-5. It is important to note that research on the inhibition of the GATA4-NKX2-5 interaction has prominently featured a different isoxazole-containing compound, often referred to by the code 3i-1000, which is structurally distinct from this compound.
Mechanistic Studies in Specific Non-Human Biological Model Systems
In vitro Cell Line Investigations (e.g., Cancer Cell Lines, Bacterial/Fungal Strains)
No studies have been published detailing the in vitro effects of this compound on cancer cell lines or its activity against bacterial or fungal strains.
In vivo Animal Model Studies Focused on Mechanistic Elucidation (Excluding clinical outcomes)
There are no reports of in vivo studies in animal models aimed at elucidating the biological mechanisms of action of this compound.
Immunomodulatory Effects and Mechanistic Basis
The potential immunomodulatory effects of this compound and the mechanistic basis for any such activity have not been investigated or reported in the scientific literature.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Systematic Exploration of Substituent Effects on Chemical Reactivity and Biological Interactions
The specific arrangement and nature of substituents on the core scaffold of 3-(2-Methyl-5-nitrophenyl)isoxazol-5-amine are critical determinants of its chemical reactivity and how it interacts with biological systems. The interplay between the methyl and nitro groups on the phenyl ring and the amino group on the isoxazole (B147169) ring governs the molecule's electronic distribution, conformation, and potential for intermolecular interactions.
The phenyl moiety of the compound is functionalized with two key groups, a methyl group at the 2-position and a nitro group at the 5-position, which exert distinct electronic effects.
Methyl Group: In contrast, the methyl group (-CH₃) is an electron-donating group through an inductive effect. Positioned at the ortho-position, it increases the electron density on the phenyl ring, partially counteracting the effect of the nitro group. More significantly, its placement introduces steric hindrance, which can restrict the free rotation around the single bond connecting the phenyl and isoxazole rings. This steric effect can force a non-planar conformation between the two ring systems, which has profound implications for how the molecule fits into a binding site.
The combination of an electron-donating group and a strong electron-withdrawing group on the same aromatic ring creates a complex electronic environment that can be fine-tuned to modulate biological activity.
| Substituent | Position on Phenyl Ring | Electronic Effect | Potential Impact on Activity |
|---|---|---|---|
| Nitro (NO₂) | 5-(meta) | Strongly Electron-Withdrawing | Enhances antibacterial activity, participates in hydrogen bonding. ijpca.orgrsc.org |
| Methyl (CH₃) | 2-(ortho) | Weakly Electron-Donating | Introduces steric hindrance, influences molecular conformation. |
The 5-amino group on the isoxazole ring is a critical functional group that significantly influences the compound's properties. As a primary amine, it can act as both a hydrogen bond donor and acceptor, enabling it to form key interactions with biological macromolecules like enzymes or receptors. nih.gov The reactivity of aminoisoxazoles is well-documented; they can act as nucleophilic reagents in various chemical transformations. researchgate.net
The amino group's basicity and its ability to be protonated at physiological pH can affect the molecule's solubility, cell permeability, and electrostatic interactions within a binding pocket. In many heterocyclic drugs, an amino group is a key pharmacophoric feature responsible for anchoring the molecule to its target. nih.gov
Positional isomerism, which involves changing the location of substituents on a molecular scaffold, can dramatically alter a compound's activity. The specific placement of the methyl group at the 2-position and the nitro group at the 5-position is not arbitrary.
Studies on nitro-substituted benzamides have shown that moving the nitro group from the ortho to meta to para position significantly changes the molecule's geometry, crystal packing, and intermolecular interactions. mdpi.com An ortho-substituent, for example, often introduces significant steric hindrance that can lead to a distorted, non-planar molecular geometry. mdpi.com In the case of this compound, the ortho-methyl group likely forces the phenyl ring to be twisted out of the plane of the isoxazole ring. This contrasts with a hypothetical isomer lacking the ortho-methyl group, which would be more planar. This conformational difference directly impacts how the molecule can interact with a planar binding site. Similarly, moving the nitro group to the ortho or para position would alter the electronic distribution and the directionality of its interactions, likely leading to a different biological activity profile.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
For a class of compounds like isoxazole derivatives, Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for optimizing biological activity. Although a specific QSAR model for this compound is not publicly available, the principles of QSAR are directly applicable. The development of 3D-QSAR models for other nitrophenyl-containing heterocyclic compounds has successfully provided a basis for the rational design of new drugs. nih.govnih.gov
A QSAR study on a series of analogs of this compound would involve:
Synthesizing Analogs: Creating a library of related molecules by systematically varying the substituents at different positions (e.g., changing the methyl group to other alkyl groups, moving the nitro group, or replacing the amino group).
Biological Testing: Evaluating the biological activity of all synthesized analogs in a consistent assay.
Calculating Descriptors: Using computational software to calculate various molecular descriptors for each analog, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., LogP).
Model Generation: Employing statistical methods to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.
The resulting QSAR model could predict the activity of new, unsynthesized compounds and provide insights into which properties are most important for activity, guiding future drug design efforts. nih.gov
Identification of Key Pharmacophoric Features for Mechanistic Activity
A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target. Based on its structure, the key pharmacophoric features of this compound can be identified:
| Pharmacophoric Feature | Molecular Moiety | Potential Interaction Type |
|---|---|---|
| Hydrogen Bond Donor | 5-Amino Group (-NH₂) | Donating to an acceptor (e.g., carbonyl oxygen) on the target. |
| Hydrogen Bond Acceptor | 5-Amino Group (N atom), Nitro Group (O atoms), Isoxazole Ring (N and O atoms) | Accepting from a donor (e.g., -NH or -OH) on the target. |
| Aromatic/Hydrophobic Region | 2-Methyl-5-nitrophenyl Ring | π-π stacking or hydrophobic interactions with aromatic residues. |
| Negative Ionizable Feature | Nitro Group | Electrostatic interactions. |
| Positive Ionizable Feature | Amino Group (if protonated) | Electrostatic interactions. |
These features in a specific spatial arrangement define how the molecule is recognized by its biological target, initiating its mechanistic activity.
Analysis of Steric and Electronic Effects on Molecular Recognition
Molecular recognition, the specific interaction between two or more molecules, is governed by a combination of steric and electronic effects.
Electronic Effects: The electronic character of this compound is highly polarized. The electron-deficient nitrophenyl ring is juxtaposed with the electron-rich amino-substituted isoxazole ring. This electronic distribution creates a significant molecular dipole and influences the molecule's ability to participate in electrostatic and hydrogen bonding interactions, which are fundamental to molecular recognition. The kinetics of reactions involving similar 5-nitro-thiophenes with amines have shown that electronic effects are highly significant in determining reactivity. rsc.org
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Techniques for Structural Elucida-tion of 3-(2-Methyl-5-nitrophenyl)isoxazol-5-amine and its Intermediates
Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, functional groups, and electronic properties. The combination of various spectroscopic methods allows for an unambiguous determination of the compound's constitution.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise connectivity of atoms can be determined. While specific experimental data for this compound is not widely published, the expected spectral data can be predicted based on the analysis of its distinct structural fragments and comparison with analogous compounds. researchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule.
Aromatic Protons: The 2-methyl-5-nitrophenyl ring contains three aromatic protons. Their chemical shifts are influenced by the electron-withdrawing nitro group (NO₂) and the electron-donating methyl group (CH₃). The proton ortho to the nitro group is expected to be the most deshielded, appearing furthest downfield.
Isoxazole (B147169) Proton: The isoxazole ring features a single proton (H-4), which would appear as a singlet. Its chemical shift is characteristic of the heterocyclic ring environment.
Amine Protons: The primary amine (NH₂) protons at the 5-position of the isoxazole ring are expected to produce a broad singlet. Its chemical shift can vary depending on the solvent and concentration.
Methyl Protons: The methyl group protons attached to the phenyl ring will appear as a sharp singlet, typically in the upfield region of the aromatic spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
Aromatic Carbons: The six carbons of the phenyl ring will show distinct signals, with carbons attached to the nitro and isoxazole groups appearing further downfield.
Isoxazole Carbons: The three carbons of the isoxazole ring (C-3, C-4, and C-5) will have characteristic chemical shifts. The carbon attached to the amine group (C-5) and the carbon attached to the phenyl ring (C-3) are expected to be significantly deshielded.
Methyl Carbon: A single signal in the upfield region of the spectrum corresponds to the methyl carbon.
Intermediates: A plausible intermediate in the synthesis of the target compound is 2-methyl-5-nitrobenzaldehyde (B103683) oxime , formed from the condensation of 2-methyl-5-nitrobenzaldehyde with hydroxylamine (B1172632). The NMR spectra of such oximes show characteristic signals for the oxime proton (-CH=NOH) in the range of δ 7.5-8.5 ppm in ¹H NMR and the oxime carbon (-CH=NOH) around δ 145-150 ppm in ¹³C NMR. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established chemical shift principles and data from analogous structures. researchgate.netcore.ac.ukpsu.edu
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| CH₃ | ~2.5 (s, 3H) | ~20 |
| Isoxazole H-4 | ~6.0 (s, 1H) | ~95 |
| Aromatic H | 7.5-8.5 (m, 3H) | 120-150 |
| NH₂ | ~5.5 (br s, 2H) | - |
| Isoxazole C-3 | - | ~160 |
| Isoxazole C-5 | - | ~170 |
| Aromatic C-NO₂ | - | ~148 |
| Aromatic C-CH₃ | - | ~135 |
| Aromatic C-Isoxazole | - | ~130 |
s = singlet, br s = broad singlet, m = multiplet
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound is expected to display several characteristic absorption bands confirming its structure.
N-H Stretching: The primary amine group (NH₂) will show two characteristic medium-intensity bands in the region of 3300-3500 cm⁻¹. wpmucdn.com
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will absorb just below 3000 cm⁻¹. libretexts.org
NO₂ Stretching: The nitro group is characterized by two strong absorption bands: an asymmetrical stretch between 1570-1490 cm⁻¹ and a symmetrical stretch between 1390-1300 cm⁻¹. wpmucdn.com
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the isoxazole ring and the C=C bonds in the phenyl ring are expected in the 1400-1650 cm⁻¹ region. tu.edu.iq
N-O Stretching: The N-O bond of the isoxazole ring typically shows absorption in the fingerprint region. researchgate.net
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Expected Position (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch | 3500 - 3300 (two bands) | Medium |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak-Medium |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Weak-Medium |
| Aromatic Ring / Isoxazole | C=C / C=N Stretch | 1650 - 1400 | Medium-Strong |
| Nitro Group | Asymmetric NO₂ Stretch | 1570 - 1490 | Strong |
| Nitro Group | Symmetric NO₂ Stretch | 1390 - 1300 | Strong |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Compounds containing chromophores, such as aromatic rings, nitro groups, and heterocyclic systems, absorb light in the ultraviolet or visible range. The spectrum of this compound, with its extended system of conjugation involving the nitrophenyl ring and the amino-isoxazole moiety, is expected to show significant absorption bands.
The electronic spectrum is likely dominated by π → π* transitions associated with the conjugated system and n → π* transitions involving the lone pairs of electrons on the nitrogen and oxygen atoms. The presence of the nitro group, a strong chromophore, and the amino group, an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted parent structures. scielo.org.za For similar nitrophenyl-containing heterocycles, strong absorption bands are typically observed in the 250-400 nm range. nih.govresearchgate.net
Table 3: Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Predicted λ_max (nm) | Chromophore |
| π → π | ~250-280 | Phenyl Ring, Isoxazole Ring |
| π → π / n → π* | ~300-380 | Extended conjugated system including NO₂ and NH₂ groups |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.
For this compound (Molecular Formula: C₉H₈N₄O₃), the calculated molecular weight is approximately 220.18 g/mol . The high-resolution mass spectrum (HRMS) would confirm the elemental composition. In an electron impact (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 220.
The fragmentation pattern would provide key structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) to give a fragment at m/z 174, and the loss of NO (30 Da) followed by CO (28 Da). youtube.com Cleavage of the isoxazole ring can also occur, leading to characteristic fragment ions. libretexts.org
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Description |
| 220 | [C₉H₈N₄O₃]⁺ | Molecular Ion [M]⁺ |
| 174 | [M - NO₂]⁺ | Loss of nitro group |
| 190 | [M - NO]⁺ | Loss of nitric oxide |
| 146 | [M - NO₂ - CO]⁺ | Loss of nitro group and carbon monoxide |
| 131 | [M - NO₂ - HNCO]⁺ | Loss of NO₂ and isocyanic acid from ring cleavage |
| 115 | [C₇H₅N]⁺ | Fragment corresponding to methyl-benzonitrile ion |
Chromatographic and Separatory Techniques for Purification and Analysis
Chromatographic techniques are essential for the separation, purification, and analytical assessment of chemical compounds. They play a critical role in monitoring reaction progress and ensuring the purity of the final product.
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. researchgate.net In the synthesis of this compound, TLC is an invaluable tool. nih.gov
The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable mobile phase, which is a solvent or a mixture of solvents (e.g., ethyl acetate/hexanes). The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases, resulting in their separation.
By comparing the spots of the reaction mixture with those of the starting materials, the consumption of reactants and the formation of the product can be tracked over time. mdpi.com The completion of the reaction is indicated by the disappearance of the starting material spots. The purity of the isolated product can also be assessed, as a pure compound should ideally show a single spot on the TLC plate. Visualization of the spots is typically achieved using UV light, as the aromatic nature of the compound allows it to fluoresce. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Information regarding validated HPLC methods for the specific purpose of determining the purity and concentration of this compound is not currently available. This includes details on column specifications, mobile phase composition, flow rate, detection wavelength, and retention time, as well as data from linearity, accuracy, and precision studies.
X-ray Crystallography for Solid-State Structure Determination
There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, crystallographic data such as the crystal system, space group, unit cell dimensions, atomic coordinates, and details of intermolecular interactions for this compound are not available.
Emerging Research Applications and Future Directions
Role as Advanced Synthetic Intermediates for Complex Molecular Architectures
The isoxazole (B147169) ring is a stable entity that can withstand various reaction conditions, yet its weak N-O bond can be strategically cleaved to reveal other functionalities, making it an invaluable synthetic intermediate. researchgate.netresearchgate.net The structure of 3-(2-Methyl-5-nitrophenyl)isoxazol-5-amine is particularly suited for building complex molecular frameworks, primarily through a process known as reductive heterocyclization.
Research has demonstrated that isoxazoles bearing a 2-nitrophenyl group at the 3-position can be transformed into quinoline-4-amines in a single step using reducing agents like zinc (Zn⁰) or iron (Fe⁰) dust in acetic acid. nih.govnih.gov This reaction simultaneously reduces the nitro group to an amine and cleaves the isoxazole's N-O bond, triggering an intramolecular cyclization to form the fused quinoline (B57606) ring system. nih.gov Given that this compound contains the requisite 3-(2-nitrophenyl)isoxazole core, it is an excellent candidate for this transformation, which would yield highly substituted quinoline-4-amines. These quinoline structures are privileged scaffolds in drug discovery, known for their broad range of pharmacological activities. The methyl group on the phenyl ring and the amino group at the isoxazole's 5-position would be carried over into the final product, providing additional points for diversification.
The table below summarizes findings from studies on related 3-(2-nitrophenyl)isoxazoles, illustrating the potential synthetic utility of this compound class. nih.gov
| Starting Isoxazole Derivative | Product (Quinoline-4-amine) | Yield (%) |
| 3-(2-Nitrophenyl)-6,7-dihydro-1,2-benzoisoxazole-4(5H)-one | 9-Amino-3,4-dihydroacridin-1(2H)-one | 90% |
| 3-(2-Nitrophenyl)-5-phenylisoxazole-4-carbonitrile | 2-Phenyl-4-aminoquinoline-3-carbonitrile | 76% |
| 5-(Prop-1-en-2-yl)-3-(2-nitrophenyl)isoxazole | 2-(Prop-1-en-2-yl)quinolin-4-amine | 51% |
This heterocycle-to-heterocycle strategy showcases how isoxazoles can serve as masked building blocks for more complex fused-ring systems, and underscores the potential of this compound as a valuable intermediate in diversity-oriented synthesis. nih.govescholarship.org
Contributions to Chemical Probe Development for Biological Systems
Chemical probes are essential tools in chemical biology for studying proteins and other biomolecules in their native environment. The development of photoaffinity labeling probes, which form a covalent bond with their target upon light activation, is a key strategy for identifying drug targets and off-targets. cityu.edu.hknih.gov The isoxazole ring itself has been identified as a "native" photo-cross-linker; its N-O bond can break under UV irradiation, leading to a reactive intermediate that covalently labels nearby proteins. rsc.orgnih.govbiorxiv.org This intrinsic photoreactivity means that probes can be designed with minimal structural perturbation, as a separate, bulky photo-cross-linking group is not required. cityu.edu.hk
This compound possesses functional groups that make it a promising scaffold for sophisticated chemical probes:
The 5-Amino Group: This primary amine serves as a crucial synthetic handle. It can be readily acylated or otherwise modified to attach a reporter tag (e.g., biotin (B1667282) for enrichment) or a linker connected to an alkyne or azide (B81097) for subsequent "click" chemistry conjugation. ontosight.ai
The Nitroaryl Group: Nitroaromatic compounds are well-known fluorescence quenchers. rsc.orginstras.comresearchgate.net This property can be exploited to design "turn-on" fluorescent probes. A fluorophore could be attached to the molecule, with its emission suppressed by the nearby nitro group. Upon enzymatic reduction of the nitro group to an amine—a reaction characteristic of hypoxic environments found in solid tumors—the quenching effect would be eliminated, leading to a detectable fluorescent signal. nih.gov This makes the compound a candidate for developing probes that selectively report on hypoxic cells.
| Component | Function in Chemical Probe | Corresponding Moiety in Subject Compound | Potential Application |
| Scaffold | Core structure for target binding | 3-(2-Methyl-5-nitrophenyl)isoxazole | Binds to a specific protein or biological target. |
| Photo-cross-linker | Covalent bond formation with target upon UV irradiation | Isoxazole ring | Identification of direct binding partners in complex proteomes. nih.govnih.gov |
| Synthetic Handle | Site for attachment of linkers and reporter tags | 5-Amino group | Conjugation to biotin or alkyne/azide tags for pull-down and visualization. |
| Quencher | Suppresses fluorescence until a specific biological event | 5-Nitro group | Development of "turn-on" probes for detecting reductive environments (e.g., hypoxia). nih.gov |
Exploration in Materials Science and Polymer Development
Isoxazole derivatives are not limited to biological applications; they have also been explored in materials science for creating liquid crystals, organic semiconductors, and functional polymers. researchgate.netresearchgate.net The rigid, aromatic nature of the isoxazole ring, combined with the ability to introduce various substituents, allows for the fine-tuning of material properties.
This compound could serve as a functional monomer for polymer synthesis. The primary amino group is a versatile functional group for polymerization reactions. researchgate.netmonash.edunih.gov For instance, it can undergo polycondensation with dicarboxylic acids or their derivatives to form polyamides, or participate in Michael addition polymerizations with acrylic monomers to create poly(amido amine)s. acs.org
The incorporation of the 3-(2-Methyl-5-nitrophenyl)isoxazole moiety into a polymer backbone or as a pendant group could impart specific properties:
Thermal Stability: The aromatic and heterocyclic rings would likely enhance the thermal stability of the resulting polymer.
Optical Properties: The conjugated π-system and the nitro group could lead to interesting optical properties, such as high refractive index or nonlinear optical behavior.
Functional Materials: Polymers containing this monomer could be designed as chemosensors, where the nitro group's electrochemical properties are exploited, or as components in organic electronic devices like organic field-effect transistors (OFETs). researchgate.net
| Polymer Type | Potential Polymerization Reaction | Role of Subject Compound | Potential Polymer Properties |
| Polyamides | Polycondensation with diacyl chlorides | Diamine monomer | High thermal stability, specific mechanical properties. |
| Polyimides | Polycondensation with dianhydrides | Diamine monomer | Excellent thermal and chemical resistance. |
| Poly(amido amine)s | Michael addition with diacrylates | Amine monomer | pH-responsive behavior, potential for biomaterial applications. acs.org |
| Functionalized Polymers | Post-polymerization modification | Pendant group precursor | Materials with tailored optical, electronic, or sensing capabilities. |
Future Research Avenues for Isoxazole Derivatives in Chemical Biology
The field of chemical biology continues to benefit from the chemical diversity and tunability of heterocyclic scaffolds like isoxazole. nih.govresearchgate.net Future research on derivatives of this compound is likely to branch into several exciting directions.
One major avenue is the development of isoxazole-based molecules for targeted therapies. The broad spectrum of biological activities associated with isoxazoles—including anticancer, antimicrobial, and anti-inflammatory effects—makes them attractive starting points for drug discovery. nih.govnih.gov Future work could involve creating libraries of analogues based on the this compound scaffold to screen against various biological targets.
Another promising direction lies in leveraging the unique photochemistry of the isoxazole ring for advanced chemoproteomic applications. nih.gov While its use as a photo-cross-linker is established, further research could optimize the efficiency and wavelength requirements for this activation. This could lead to the development of isoxazole-containing drugs that can be used as their own probes to identify their cellular targets and off-targets, accelerating drug development and elucidating mechanisms of action. cityu.edu.hknih.gov
Furthermore, the isoxazole ring's ability to be cleaved under reductive conditions can be exploited beyond synthetic chemistry. nih.gov Prodrugs could be designed where an isoxazole derivative is inactive until it reaches a specific reductive environment in the body, such as a hypoxic tumor, at which point ring-opening releases the active therapeutic agent.
Strategies for Discovering Novel Chemical Scaffolds and Lead Compounds
The discovery of new drugs and functional molecules relies on strategies that can efficiently explore chemical space. The isoxazole core is a "privileged scaffold" that serves as an excellent foundation for building libraries of diverse compounds. researchgate.netnih.gov this compound is well-suited for several modern lead discovery strategies.
Diversity-Oriented Synthesis (DOS): Starting with this compound, its three key functional regions (amino group, nitro group, and the isoxazole ring itself) can be independently modified. The amino group can be acylated, alkylated, or used in multicomponent reactions. The nitro group can be reduced to an amine, which can then be further functionalized. The isoxazole ring can undergo cycloaddition or ring-transformation reactions. This approach can rapidly generate a library of structurally diverse and complex molecules for high-throughput screening. nih.gov
Fragment-Based Drug Discovery (FBDD): The core scaffold can be considered a fragment that binds to a biological target. Structure-activity relationship (SAR) studies can then guide the elaboration of this core to improve potency and selectivity.
Hybrid Molecule Design: The isoxazole moiety can be conjugated with other known pharmacophores to create hybrid drugs. nih.gov This strategy aims to combine the therapeutic effects of two different drug classes or to improve the pharmacokinetic properties of a known agent. The 5-amino group provides a convenient attachment point for this purpose.
| Discovery Strategy | Application to this compound | Desired Outcome |
| Diversity-Oriented Synthesis | Use the amino and nitro groups as points for diversification to create a library of analogues. | A collection of structurally diverse compounds for screening against multiple biological targets. |
| Structure-Activity Relationship (SAR) Studies | Systematically modify the methyl, nitro, and amino substituents to probe interactions with a target protein. | Optimization of a lead compound with improved potency and selectivity. |
| Hybrid Molecule Design | Covalently link the isoxazole scaffold to another known pharmacophore via the 5-amino group. | Novel compounds with multi-target activity or enhanced pharmacokinetic profiles. nih.gov |
| In Silico Screening & Docking | Use the compound's structure as a query for computational models to predict binding to protein targets. | Identification of potential biological targets and rational design of more potent derivatives. nih.gov |
By employing these strategies, this compound can serve as a valuable starting point for the discovery of next-generation therapeutics and functional molecules.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 234.05).
- IR Spectroscopy : Identifies functional groups (e.g., nitro stretch at ~1520 cm⁻¹) .
- HPLC-PDA : Monitors purity (>98%) and detects nitroaromatic byproducts .
How does the substitution pattern on the phenyl ring influence the bioactivity of isoxazol-5-amine derivatives?
Advanced Research Focus
Substituents modulate bioactivity through steric, electronic, and solubility effects:
Q. Advanced Research Focus
- Docking Studies (AutoDock Vina) : Predict binding affinities to proteins (e.g., tubulin: ΔG = -9.2 kcal/mol) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
- DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (e.g., HOMO-LUMO gap = 4.1 eV) to predict reactivity .
- QSAR Models : Relate substituent electronic parameters (Hammett σ) to bioactivity trends .
How can contradictions in experimental data (e.g., conflicting bioactivity reports) be resolved for this compound?
Q. Advanced Research Focus
- Meta-analysis : Compare datasets across studies (e.g., PubChem BioAssay data) to identify outliers .
- Dose-response validation : Re-test activity in standardized assays (e.g., MTT for cytotoxicity).
- Structural analogs : Synthesize derivatives to isolate substituent effects (e.g., replacing nitro with cyano groups) .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
